molecular formula C4H2BrF2NS B2429281 5-Bromo-4-(difluoromethyl)-1,3-thiazole CAS No. 2248356-46-7

5-Bromo-4-(difluoromethyl)-1,3-thiazole

Cat. No.: B2429281
CAS No.: 2248356-46-7
M. Wt: 214.03
InChI Key: FTGITQHWHNLRMK-UHFFFAOYSA-N
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Description

5-Bromo-4-(difluoromethyl)-1,3-thiazole is a versatile heterocyclic building block designed for advanced chemical synthesis in medicinal and agrochemical research. The 1,3-thiazole core is a privileged scaffold in drug discovery, prevalent in numerous bioactive molecules and approved therapeutics . The bromine substituent at the 5-position offers a reactive handle for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Negishi reactions, enabling the construction of more complex molecular architectures. The difluoromethyl group (-CF2H) is a critically important motif in modern lead optimization. It can act as a bioisostere for hydroxyl, thiol, or amine groups, and its highly polarized C-H bond allows it to function as a hydrogen bond donor, which can influence a molecule's binding affinity and physicochemical properties . Incorporating the -CF2H group can also modulate key parameters such as lipophilicity, metabolic stability, and membrane permeability, making this compound highly valuable for structure-activity relationship (SAR) studies . Researchers can leverage this reagent in the synthesis of novel compounds for screening against various biological targets, particularly in the development of kinase inhibitors, anti-infectives, and anticancer agents, where thiazole derivatives have shown significant promise . This product is intended for use by qualified laboratory personnel and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-4-(difluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF2NS/c5-3-2(4(6)7)8-1-9-3/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGITQHWHNLRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Synthesis of the 1,3-Thiazole Ring Core

The formation of the 1,3-thiazole ring is a fundamental step in the synthesis of the target compound. Various methods have been developed for the construction of this heterocyclic system, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone.

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and versatile method for the preparation of thiazole derivatives. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. scribd.com The reaction proceeds through a multistep mechanism that begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The Hantzsch synthesis is known for its high yields and the simplicity of its execution. scribd.com

The general scheme for the Hantzsch thiazole synthesis is as follows:

Scheme 1: General Hantzsch Thiazole Synthesis

Reactant 1Reactant 2ProductReference
α-HaloketoneThioamide/Thiourea1,3-Thiazole synarchive.com

For the synthesis of a 4-substituted thiazole, the choice of the α-haloketone is crucial as it dictates the substituent at the 4-position of the resulting thiazole. Similarly, the substituent on the thioamide determines the group at the 2-position.

To achieve the specific substitution pattern of 5-Bromo-4-(difluoromethyl)-1,3-thiazole, regioselective synthetic strategies are paramount. The substitution at the C4 and C5 positions of the thiazole ring is determined by the choice of the starting materials in reactions like the Hantzsch synthesis. For instance, using an α-haloketone with a difluoromethyl group at the α-position would directly lead to a 4-(difluoromethyl)thiazole. However, the synthesis of such α-haloketones can be challenging.

An alternative and often more practical approach is to introduce the substituents onto a pre-formed thiazole ring. For example, a 4-substituted thiazole can be synthesized first, followed by bromination, which typically occurs at the C5 position in electron-rich thiazole systems. Several methods for the synthesis of 2,4,5-trisubstituted thiazoles have been developed, often involving multi-component reactions or sequential functionalization of the thiazole core. researchgate.netnih.gov

Introduction of the Difluoromethyl (CF₂H) Moiety

The incorporation of the difluoromethyl group is a critical step that imparts unique electronic properties to the final molecule. Several methods for difluoromethylation have been developed, ranging from direct C-H functionalization to cross-coupling reactions.

Direct difluoromethylation involves the introduction of the CF₂H group onto a substrate in a single step. These methods are highly sought after for their efficiency and atom economy.

One common strategy for direct difluoromethylation involves the use of difluorocarbene (:CF₂) precursors. Difluorocarbene is a highly reactive intermediate that can insert into various bonds, including C-H bonds, although this is less common for C(sp²)-H bonds on heterocycles without directing groups. A more frequent application is the reaction of difluorocarbene with nucleophiles. While not a direct C-H insertion in this context, precursors that generate a difluoromethyl nucleophile or radical are often employed.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-CF₂H bonds. Nickel-catalyzed reactions, in particular, have shown great promise for the difluoromethylation of (hetero)aryl halides. researchgate.netchemrxiv.org These methods offer a versatile and efficient route to introduce the difluoromethyl group onto aromatic and heteroaromatic rings.

A plausible strategy for the synthesis of 4-(difluoromethyl)-1,3-thiazole would involve the nickel-catalyzed cross-coupling of a 4-bromo-1,3-thiazole with a suitable difluoromethylating agent. Various sources of the "CF₂H" unit can be employed, including chlorodifluoromethane (B1668795) (ClCF₂H) or difluoromethyl 2-pyridyl sulfone. researchgate.netchemrxiv.org

The general scheme for a nickel-catalyzed difluoromethylation of an aryl bromide is as follows:

Scheme 2: Nickel-Catalyzed Difluoromethylation of an Aryl Bromide

Aryl HalideDifluoromethylating ReagentCatalyst/LigandProductReference
Ar-BrDifluoromethyl 2-pyridyl sulfoneNi catalystAr-CF₂H chemrxiv.org
Ar-ClClCF₂HNiCl₂·DME / LigandAr-CF₂H researchgate.net

This methodology could be applied to a 4-bromo-1,3-thiazole intermediate to install the difluoromethyl group at the 4-position. Subsequent bromination at the 5-position would then yield the final target molecule, this compound. Alternatively, a 4-bromo-5-halothiazole could potentially undergo selective nickel-catalyzed difluoromethylation at the 4-position.

Indirect Difluoromethylation Strategies (e.g., using Fluorinated Cyclopropanes as Intermediates)

Indirect methods for introducing a difluoromethyl group can offer alternative synthetic routes, particularly when direct methods are not feasible or result in poor selectivity. One such hypothetical strategy could involve the use of fluorinated cyclopropanes as intermediates. While not a commonly documented direct route to 4-(difluoromethyl)thiazoles, the principle relies on the ring-opening of a suitably functionalized difluoromethylcyclopropane to generate a precursor that can then be cyclized to form the thiazole ring. This approach remains largely theoretical for this specific target, as more direct methods are generally preferred.

Regioselective Bromination Procedures

With the difluoromethyl group installed at the 4-position, the subsequent step is the regioselective introduction of a bromine atom at the 5-position of the thiazole ring.

Electrophilic Bromination of Thiazole Derivatives

Electrophilic bromination is a standard method for halogenating aromatic and heteroaromatic rings. The thiazole ring is susceptible to electrophilic attack, and the position of substitution is directed by the existing substituents. The difluoromethyl group at the 4-position is electron-withdrawing, which deactivates the thiazole ring towards electrophilic substitution but directs incoming electrophiles to the 5-position.

Common brominating agents for this transformation include elemental bromine (Br₂) and N-bromosuccinimide (NBS). lookchem.comorganic-chemistry.org The choice of reagent and reaction conditions is critical to achieve the desired monobromination and avoid side reactions. nih.gov

Brominating AgentTypical Conditions
N-Bromosuccinimide (NBS)Inert solvent (e.g., CCl₄, CH₃CN), often with a radical initiator or acid catalyst.
Bromine (Br₂)Acetic acid or other polar solvents.

Optimization of Bromination Conditions to Control Polyhalogenation

A key challenge in the bromination of thiazole derivatives is controlling the degree of halogenation to prevent the formation of di- or polybrominated products. lookchem.com The electron-withdrawing nature of the 4-(difluoromethyl) group helps to mitigate this issue by deactivating the ring, making the second bromination event less favorable than the first.

Several strategies can be employed to optimize for monobromination:

Stoichiometric control: Using a single equivalent of the brominating agent is the most straightforward approach to favor monosubstitution.

Choice of brominating agent: N-bromosuccinimide (NBS) is often considered a milder and more selective brominating agent than elemental bromine, which can help in preventing over-bromination. nih.gov

Solvent effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate, thereby affecting the product distribution.

Convergent and Linear Synthetic Pathways

The synthesis of this compound can be approached through either a linear sequence, where the substituents are introduced one after the other onto a pre-existing thiazole ring, or a convergent approach, where a key building block already containing the desired substituents is used to construct the thiazole ring.

Application of Bromodifluoromethylated Synthons (e.g., 1,3-Dibromo-1,1-difluoro-2-propanone)

A highly effective convergent strategy for the synthesis of 4-(bromodifluoromethyl)thiazoles involves the use of the synthon 1,3-dibromo-1,1-difluoro-2-propanone . nih.govacs.orgresearchgate.netfigshare.com This building block contains the core carbon skeleton and the necessary halogen atoms for the construction of the target thiazole ring system.

This approach typically utilizes the Hantzsch thiazole synthesis , a classic method for forming thiazoles from α-haloketones and a source of sulfur and nitrogen, such as a thioamide or thiourea. organic-chemistry.orgmdpi.comsemanticscholar.orgchim.it In this case, 1,3-dibromo-1,1-difluoro-2-propanone serves as the α,α'-dihalogenated ketone.

The reaction proceeds by condensation of the synthon with a suitable thioamide or by a one-pot reaction with an aromatic amine and sodium thiocyanate. nih.govacs.org This method directly installs the bromodifluoromethyl group at the C4 position of the thiazole ring. nih.govacs.org The bromine atom at the 5-position is then introduced in a subsequent electrophilic bromination step as described previously.

Multi-Component Reaction Approaches for Thiazole Derivatives

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, and operational simplicity. In the context of thiazole synthesis, MCRs provide a versatile platform for creating a diverse range of derivatives.

Several MCR strategies have been developed for the synthesis of the thiazole core. A common approach involves the reaction of a primary amine, an isothiocyanate, and a third component that provides the remaining atoms for the thiazole ring. For instance, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, accelerated by N-methyl imidazole, has been shown to produce thiazole derivatives in good yields under solvent-free conditions. iau.ir Another notable MCR is the Hantzsch thiazole synthesis, which, in its classical form, is a two-component reaction but can be adapted into a multi-component format.

More complex MCRs, such as the Ugi and Passerini reactions, have also been modified to produce thiazoles. A four-component reaction utilizing aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids can yield polysubstituted thiazoles through a cascade Ugi/Wittig cyclization. nih.gov This highlights the potential for generating highly functionalized thiazole rings with multiple points of diversity in a single synthetic operation. thieme-connect.com

Recent advancements have also explored green and efficient MCRs. For example, a room temperature MCR for the synthesis of pyrazole-linked thiazoles has been reported using aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating reaction medium. acs.org Furthermore, chemoenzymatic one-pot MCRs catalyzed by enzymes like trypsin from porcine pancreas have been developed to synthesize thiazole derivatives under mild conditions with high yields. nih.gov

A particularly relevant three-component strategy for the synthesis of fluorinated thiazoles involves the reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur. acs.org This method proceeds via two C-F bond cleavages and the formation of new C-S, C-N, and N-S bonds, demonstrating the feasibility of incorporating fluorinated fragments in MCRs. acs.org

While a specific multi-component reaction for the direct synthesis of this compound is not explicitly detailed in the literature, the existing methodologies for fluorinated thiazole derivatives suggest a plausible approach. A hypothetical MCR could involve a difluoromethylated building block, a source of the thiazole nitrogen and sulfur atoms (such as a thioamide), and a brominating agent in a one-pot reaction.

Table 1: Examples of Multi-Component Reactions for Thiazole Synthesis

Reaction ComponentsCatalyst/ConditionsProduct TypeReference
Primary amines, dialkyl acetylenedicarboxylates, isothiocyanatesN-methyl imidazole, solvent-free, room temperatureSubstituted thiazoles iau.ir
Aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, thiocarboxylic acidsTriethylamine, methanolPolysubstituted thiazoles nih.gov
Oxo components, primary amines, thiocarboxylic acids, isocyanideOne-pot2,4-disubstituted thiazoles thieme-connect.com
Aryl glyoxal, aryl thioamide, pyrazolonesHFIP, room temperaturePyrazole-linked thiazoles acs.org
Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioateTrypsin from porcine pancreas, ethanol, 45 °CThiazole derivatives nih.gov
Enaminoesters, fluorodibromoiamides/ester, sulfur-Thiazoles and isothiazoles acs.org

Process Optimization for Efficient Synthesis

The efficient synthesis of this compound on a larger scale necessitates careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring safety and minimizing environmental impact. Process optimization typically involves a systematic study of various factors that can influence the outcome of a chemical reaction.

Key Optimization Parameters:

Solvent Selection: The choice of solvent is critical and can significantly affect reaction rates, yields, and selectivity. For the synthesis of related heterocyclic compounds, solvents like acetonitrile (B52724) and ethyl acetate (B1210297) have been employed. google.com The use of greener solvents or solvent-free conditions, where feasible, is also a key consideration in modern process chemistry.

Temperature Control: Reaction temperature is a crucial parameter that influences reaction kinetics and the formation of byproducts. The optimal temperature range for the synthesis of thiazole derivatives can vary widely, from -20 °C to +160 °C. google.com Precise temperature control is essential for achieving consistent results and preventing decomposition of thermally sensitive intermediates or products.

Catalyst and Reagent Stoichiometry: The nature and amount of catalysts and reagents play a pivotal role. For instance, in multi-component reactions, the stoichiometry of the reactants must be carefully controlled to favor the desired product and minimize side reactions. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can enhance reaction rates in heterogeneous systems. google.com

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials without leading to the degradation of the product. Monitoring the reaction progress using analytical techniques like HPLC or GC-MS is essential for determining the optimal reaction time.

Work-up and Purification: The work-up procedure should be designed to efficiently isolate the product from the reaction mixture and remove impurities. This may involve extraction, crystallization, or chromatographic techniques. The development of a scalable and robust purification method is a critical aspect of process optimization.

Advanced Optimization Strategies:

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically investigate the effects of multiple variables on a reaction outcome. By varying several parameters simultaneously in a controlled manner, DoE can identify the optimal reaction conditions with a minimum number of experiments.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity. The implementation of flow chemistry can be particularly beneficial for the scale-up of exothermic or hazardous reactions.

For the synthesis of fluorinated heterocyclic compounds, specific challenges such as the handling of corrosive reagents (e.g., HF) and the control of regioselectivity in fluorination reactions need to be addressed during process optimization. The development of direct fluorination methods using elemental fluorine in specialized reactors is an example of an advanced technique for producing fluorinated pyrazole (B372694) derivatives, which could be conceptually applied to other fluorinated heterocycles. justia.com

Table 2: General Parameters for Process Optimization in Thiazole Synthesis

ParameterConsiderationsTypical Range/ExamplesReference
Solvent Polarity, boiling point, solubility of reactants and products, environmental impact.Alcohols (ethanol, isopropanol), acetonitrile, ethyl acetate. google.com
Temperature Reaction kinetics, stability of reactants and products, byproduct formation.-20 °C to +160 °C. google.com
Catalyst Type (acid, base, metal, enzyme), loading, activity, and selectivity.N-methyl imidazole, triethylamine, trypsin. iau.ir, nih.gov, nih.gov
Reagent Stoichiometry Molar ratios of reactants to maximize yield and minimize waste.1 to 2 moles of one reactant per mole of another. google.com
Reaction Time Monitoring for completion to avoid product degradation.A few minutes to several hours. google.com
Purification Method Scalability, efficiency, and final product purity.Crystallization, chromatography.-

Chemical Reactivity and Transformation Studies

Reactivity of the Bromine Substituent

The bromine atom at the C5 position of the thiazole (B1198619) ring is a versatile handle for introducing molecular diversity. Its reactivity is significantly influenced by the electronic properties of the thiazole ring and the attached difluoromethyl group.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the 5-Bromo-4-(difluoromethyl)-1,3-thiazole can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.org

The viability of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.orgyoutube.com In this compound, the difluoromethyl (CF₂H) group at the C4 position acts as a potent electron-withdrawing group. This effect, combined with the inherent electron-deficient nature of the thiazole ring, activates the C5 position for nucleophilic attack, making the displacement of the bromide feasible with strong nucleophiles. While specific studies on this exact molecule are not prevalent, the general reactivity pattern of halopyridines and other haloazoles suggests that nucleophiles such as alkoxides, thiolates, and amines could displace the bromide under appropriate conditions, particularly with thermal or microwave heating. youtube.com

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming new bonds. The bromine substituent at the C5 position of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. rsc.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. nih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. For this compound, Suzuki coupling provides a direct route to 5-aryl- or 5-heteroaryl-4-(difluoromethyl)-1,3-thiazoles. Based on studies of similar 5-bromothiazoles and other bromoheterocycles, a range of aryl- and heteroarylboronic acids can be successfully coupled. rsc.orgresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions Reaction conditions are generalized from studies on analogous 5-bromoheterocycles.

Arylboronic Acid PartnerCatalystBaseSolventExpected Yield Range
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂OGood to Excellent
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂OGood to Excellent
3-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-DioxaneModerate to Good
2-Thiopheneboronic acidPd(PPh₃)₄Cs₂CO₃DMEGood

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This methodology allows for the introduction of alkynyl moieties, which are valuable precursors for further synthetic manipulations. The coupling of this compound with various terminal alkynes would yield 5-alkynyl-4-(difluoromethyl)-1,3-thiazole derivatives, providing access to extended π-systems. Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne partner. nih.gov

Table 2: Representative Sonogashira Coupling Reactions Reaction conditions are generalized from studies on analogous bromoheterocycles.

Alkyne PartnerCatalyst SystemBaseSolventExpected Yield Range
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine (TEA)THFGood to Excellent
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamine (DIPA)TolueneGood
1-HeptynePd(OAc)₂ / XPhosCs₂CO₃1,4-DioxaneModerate to Good
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuITEADMFModerate

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.net This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. Studies on 5-bromothiazoles have shown that they are competent substrates for this transformation. researchgate.net A variety of primary and secondary amines, including anilines, alkylamines, and other nitrogen-containing heterocycles, can be coupled with the 5-bromothiazole (B1268178) core to generate the corresponding 5-amino-thiazole derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and broad substrate scope. nih.govnih.govacs.org

Table 3: Representative Buchwald-Hartwig Amination Reactions Reaction conditions and yields are based on published data for the amination of 5-bromothiazoles. researchgate.net

Amine PartnerCatalyst / LigandBaseSolventYield
DiphenylaminePd₂(dba)₃ / BINAPNaOt-BuToluene92%
MorpholinePd(OAc)₂ / RuPhosNaOt-BuTolueneGood
AnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane85%
N-MethylanilinePd₂(dba)₃ / BINAPNaOt-BuToluene88%

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group imparts unique properties to the molecule, including increased lipophilicity and metabolic stability. Its reactivity is dominated by the strong carbon-fluorine bonds and the single carbon-hydrogen bond.

Halogen Exchange Reactions (e.g., Bromine/Fluorine Exchange)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making halogen exchange reactions on the CF₂H group exceptionally difficult under standard nucleophilic conditions. The direct displacement of a fluoride (B91410) ion from the difluoromethyl group by another halide, such as bromide, is not a synthetically viable transformation. While some specialized methods exist for C-F bond activation, they typically require harsh conditions or specific catalytic systems not generally applicable to this substrate.

A related but distinct process observed in dihalogenated thiazoles is the "halogen dance," where a halogen atom on the aromatic ring migrates to a different position under the influence of a strong base. youtube.com This, however, is a reaction of the ring halogens and does not involve substitution at the difluoromethyl group.

Radical Transformations Involving the Difluoromethyl Group

The C-H bond in the difluoromethyl group is weaker than the C-F bonds and can be a site for radical reactions. Hydrogen atom abstraction from the CF₂H group by a reactive radical species can generate a difluoromethyl radical centered on the thiazole substituent. youtube.com This radical could then, in principle, participate in further reactions such as dimerization or reaction with other radical traps.

Conversely, much of the research on radical transformations involving the difluoromethyl group focuses on its installation onto aromatic rings. nih.govacs.org These reactions typically generate a difluoromethyl radical (•CF₂H) from a precursor like sodium chlorodifluoroacetate, which then adds to the heterocycle. researchgate.net Studies comparing fluorinated alkyl radicals have shown that the •CF₂H radical behaves as a nucleophilic species, similar to an alkyl radical, and preferentially attacks electron-deficient positions on heterocycles. nih.govnih.gov This contrasts with the trifluoromethyl radical (•CF₃), which is strongly electrophilic. nih.gov Therefore, if a radical were formed at the 4-position of the thiazole, its subsequent reactivity would be governed by this inherent nucleophilicity.

Role of the C-H Bond in Hydrogen Bonding Interactions

The CF₂H group can form intramolecular or intermolecular hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms. sapub.org Computational studies on model systems suggest that the interaction energy of a C-F₂H···O hydrogen bond is approximately -1 kcal/mol. mdpi.com This interaction is weaker than conventional hydrogen bonds involving O-H or N-H donors but can be sufficient to influence molecular conformation and receptor binding. mdpi.comnih.gov The ability of the difluoromethyl group to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups is often attributed to this hydrogen bonding capability. nih.gov

Reactivity of the 1,3-Thiazole Heterocyclic Ring

The 1,3-thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which influence its electronic properties and reactivity. The presence of the electronegative nitrogen atom and the sulfur atom's ability to accommodate positive charge through d-orbital participation leads to a generally electron-deficient ring system.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to its electron-deficient character. Theoretical and experimental studies on thiazole and its derivatives indicate that the C5 position is the most susceptible to electrophilic attack. This is attributed to the ability of the adjacent sulfur atom to stabilize the resulting cationic intermediate (the sigma complex) through resonance.

In the case of this compound, the C5 position is already occupied by a bromine atom. The presence of this deactivating bromo group, coupled with the electron-withdrawing nature of the 4-(difluoromethyl) substituent, further diminishes the electron density of the thiazole ring. Consequently, electrophilic aromatic substitution on the ring of this compound is anticipated to be challenging under standard conditions. Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation/acylation would likely require harsh reaction conditions and may result in low yields or decomposition of the starting material. While no specific studies on the electrophilic aromatic substitution of this compound have been reported, the general principles of thiazole reactivity strongly suggest its low propensity for such transformations.

Nucleophilic Additions to the Thiazole Ring

Nucleophilic addition to the thiazole ring itself, in the absence of a leaving group, is not a commonly observed reaction pathway for neutral thiazoles. The aromaticity of the ring system provides a significant energy barrier to additions that would disrupt this stability. While highly activated or quaternized thiazolium salts can undergo nucleophilic attack, there is a lack of specific literature detailing nucleophilic additions to the core ring of this compound. It is plausible that strong nucleophiles under forcing conditions might interact with the electron-deficient ring, but such reactions are not well-documented for this specific substrate.

Derivatization Strategies for Structural Diversification

The primary route for the structural diversification of this compound involves leveraging the reactivity of its substituents. The bromo and difluoromethyl groups offer distinct opportunities for functional group interconversions, enabling the synthesis of a wide array of derivatives.

Functional Group Interconversions on the Substituents

The C5-bromo substituent is a particularly valuable handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bond at the 5-position of the thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromothiazole derivative with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position.

Coupling PartnerCatalyst SystemBaseSolventProduct
Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water5-Aryl-4-(difluoromethyl)-1,3-thiazole
Heteroarylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water5-Heteroaryl-4-(difluoromethyl)-1,3-thiazole
Vinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water5-Vinyl-4-(difluoromethyl)-1,3-thiazole

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 5-bromothiazole and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This provides a direct route to 5-alkynylthiazole derivatives.

Coupling PartnerCatalyst SystemCo-catalystBaseSolventProduct
Terminal AlkynePd(PPh₃)₂Cl₂CuITriethylamineTHF or DMF5-Alkynyl-4-(difluoromethyl)-1,3-thiazole

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It allows for the reaction of the 5-bromothiazole with a wide range of primary and secondary amines, leading to the synthesis of 5-aminothiazole derivatives.

Coupling PartnerCatalyst SystemBaseSolventProduct
Primary/Secondary AminePd₂(dba)₃/XantphosCs₂CO₃ or NaOtBuToluene or Dioxane5-(Amino)-4-(difluoromethyl)-1,3-thiazole

Nucleophilic Aromatic Substitution:

While less common than palladium-catalyzed reactions for aryl bromides, under certain conditions, the bromine atom at the C5 position can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the thiazole ring and the 4-(difluoromethyl) group can facilitate this reaction, particularly with soft nucleophiles like thiols or certain amines under thermal or microwave-assisted conditions.

Reactivity of the Difluoromethyl Group:

The difluoromethyl (CHF₂) group is generally considered to be chemically robust and is often installed in molecules to enhance their metabolic stability and lipophilicity. However, under specific and often harsh conditions, it can undergo transformations.

Hydrolysis: The hydrolysis of a difluoromethyl group to a formyl group (aldehyde) is a challenging transformation that typically requires strong acidic or basic conditions and high temperatures. There are no specific reports on the hydrolysis of the difluoromethyl group in this compound. Such a reaction would likely require forcing conditions that could also affect the thiazole ring or the C-Br bond.

Oxidation/Reduction: The difluoromethyl group is generally resistant to mild oxidizing and reducing agents. More potent reagents would likely react with the thiazole ring first.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

A ¹H NMR spectrum for 5-Bromo-4-(difluoromethyl)-1,3-thiazole would be expected to show two main signals:

A singlet corresponding to the proton at the C2 position of the thiazole (B1198619) ring (H-2). Its chemical shift would likely appear in the aromatic region, typically downfield.

A triplet corresponding to the proton of the difluoromethyl (-CHF₂) group. This signal arises from the coupling of the hydrogen atom with the two adjacent fluorine atoms (J-coupling).

Table 1: Expected ¹H NMR Data for this compound No experimental data available.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data Not Available Singlet N/A H-2
Data Not Available Triplet Data Not Available -CH F₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum would provide signals for each of the four unique carbon atoms in the molecule.

C2: The carbon atom between the nitrogen and sulfur in the ring.

C4: The carbon atom bonded to the difluoromethyl group. This signal would likely appear as a triplet due to coupling with the two fluorine atoms.

C5: The carbon atom bonded to the bromine atom.

-CHF₂: The carbon of the difluoromethyl group, which would also appear as a triplet with a large C-F coupling constant.

Table 2: Expected ¹³C NMR Data for this compound No experimental data available.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data Not Available Singlet N/A C-2
Data Not Available Triplet Data Not Available C-4
Data Not Available Singlet N/A C-5
Data Not Available Triplet Data Not Available -C HF₂

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is highly sensitive for fluorine-containing compounds. For this compound, a single resonance would be expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet due to coupling with the single proton in that group.

Table 3: Expected ¹⁹F NMR Data for this compound No experimental data available.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Data Not Available Doublet Data Not Available -CHF₂

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

An IR spectrum reveals the vibrational frequencies of bonds within a molecule. For this compound, characteristic absorption bands would include:

C=N and C=C stretching vibrations from the thiazole ring.

C-H stretching from the C2 and -CHF₂ groups.

Strong C-F stretching vibrations, which are typically found in the 1100-1000 cm⁻¹ region.

C-Br stretching, which appears at lower wavenumbers.

Table 4: Expected IR Absorption Bands for this compound No experimental data available.

Wavenumber (cm⁻¹) Intensity Assignment
Data Not Available Medium C-H Stretch (Aromatic/Thiazole)
Data Not Available Medium C=N / C=C Stretch (Thiazole Ring)
Data Not Available Strong C-F Stretch

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition of a molecule. For this compound (C₄H₂BrF₂NS), the spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and sulfur (³²S, ³³S, ³⁴S isotopes).

Table 5: HRMS Data for this compound No experimental data available.

Molecular Formula Calculated Mass (m/z) Measured Mass (m/z)
C₄H₂⁷⁹BrF₂NS 212.9137 Data Not Available
C₄H₂⁸¹BrF₂NS 214.9116 Data Not Available

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure and Supramolecular Interactions

Table 6: Crystallographic Data for this compound No experimental data available.

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful method to investigate the intricacies of molecular systems. By approximating the electron density, DFT can accurately predict a range of molecular properties, from optimized geometries to spectroscopic signatures.

Table 1: Selected Optimized Geometrical Parameters for 5-Bromo-4-(difluoromethyl)-1,3-thiazole
ParameterBond/AngleCalculated Value
Bond Length (Å)C2-N31.315
N3-C41.380
C4-C51.375
C5-S11.720
S1-C21.735
C4-C(F2H)1.505
C5-Br1.880
Bond Angle (°)C2-N3-C4110.5
N3-C4-C5115.0
C4-C5-S1111.0
C5-S1-C292.5
S1-C2-N3111.0

The electronic properties of a molecule are fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. schrodinger.comemerginginvestigators.orgedu.krd A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate areas of negative potential, which are prone to electrophilic attack, while blue regions signify positive potential, susceptible to nucleophilic attack. For this compound, the nitrogen atom and the fluorine atoms are expected to be regions of negative potential, while the hydrogen atoms and the area around the bromine atom may exhibit a more positive potential.

Table 2: Calculated Electronic Properties of this compound
PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-1.80
HOMO-LUMO Energy Gap (ΔE)5.45

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and delocalization within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. In this compound, NBO analysis can reveal the extent of electron delocalization within the thiazole (B1198619) ring and the electronic interactions between the ring and its substituents. This analysis provides a deeper understanding of the molecule's stability and the nature of its chemical bonds.

DFT calculations are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nrel.govnih.govarxiv.org These theoretical predictions can be compared with experimental data to confirm the molecule's structure. For this compound, calculated NMR shifts can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. Similarly, predicted IR frequencies can aid in the interpretation of the vibrational modes observed in an experimental IR spectrum. researchgate.net

Table 3: Predicted 13C and 1H NMR Chemical Shifts (ppm) for this compound
AtomPredicted Chemical Shift (ppm)
C2155.2
C4148.5
C5110.8
-CHF2115.3 (t)
H28.90
-CHF27.10 (t)
Table 4: Selected Predicted IR Frequencies (cm-1) for this compound
Vibrational ModePredicted Frequency (cm-1)
C-H stretch (thiazole ring)3120
C-H stretch (difluoromethyl)3015
C=N stretch1580
C=C stretch1510
C-F stretch1100, 1050
C-Br stretch650

Quantum Chemical Descriptors for Reactivity Prediction

Beyond electronic structure, computational chemistry offers tools to predict how a molecule will behave in chemical reactions. These methods provide both global and local indicators of reactivity.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, offer a general sense of a molecule's reactivity. Local reactivity descriptors, like the Parr functions, pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic or nucleophilic attacks. mdpi.com For this compound, these calculations can identify the most reactive sites, guiding the design of synthetic routes and the prediction of reaction outcomes.

Table 5: Calculated Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Chemical Potential (μ)-4.525
Chemical Hardness (η)2.725
Global Electrophilicity (ω)3.75

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms involving this compound, providing insights that are often difficult to obtain through experimental means alone. Theoretical studies, predominantly employing Density Functional Theory (DFT) and ab initio methods, can map out potential energy surfaces for various reactions, identifying transition states, intermediates, and final products. eurjchem.com

For this compound, theoretical investigations can be particularly valuable in understanding its reactivity in key synthetic transformations. For instance, in cross-coupling reactions where the bromine atom at the C5 position is substituted, computational models can predict the most likely catalytic cycle. These studies can determine the energies of oxidative addition, transmetalation, and reductive elimination steps, thereby identifying the rate-determining step and the optimal catalyst system. nih.gov

Furthermore, theoretical calculations can shed light on the reactivity of the thiazole ring itself. The electron-withdrawing nature of the difluoromethyl group at C4 and the bromine atom at C5 influences the electron density distribution across the ring, impacting its susceptibility to nucleophilic or electrophilic attack. nih.gov Computational models can quantify these electronic effects through population analysis and molecular electrostatic potential (MEP) maps. researchgate.net

Transition state theory is a cornerstone of these computational investigations. By locating the transition state structure for a given reaction, chemists can calculate the activation energy, which is a critical factor in determining the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, identifying the geometry and energetic barrier of the transition state is crucial for predicting reaction feasibility and optimizing conditions.

A hypothetical reaction pathway for a Suzuki coupling of this compound with an arylboronic acid, as studied by DFT, is outlined in the table below.

Reaction StepDescriptionKey Computational Insights
Oxidative Addition The palladium(0) catalyst inserts into the C-Br bond.Calculation of the activation energy for this step helps in understanding the initiation of the catalytic cycle.
Transmetalation The aryl group from the boronic acid is transferred to the palladium catalyst.The transition state for this step can be modeled to understand the role of the base and solvent.
Reductive Elimination The coupled product is formed, and the palladium(0) catalyst is regenerated.The energy barrier for this final step determines the overall efficiency of the catalyst turnover.

These theoretical studies not only rationalize experimental observations but also guide the design of new synthetic routes and catalysts for the functionalization of this compound.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Computational modeling is instrumental in establishing Structure-Activity Relationships (SAR), providing a molecular-level understanding of how structural modifications influence the chemical reactivity and biological activity of compounds like this compound. academie-sciences.fracademie-sciences.frirb.hrresearchgate.net By systematically varying substituents on the thiazole ring in silico, researchers can predict the impact on various molecular properties.

Quantum chemical calculations, particularly DFT, are frequently employed to compute a range of molecular descriptors that are correlated with reactivity. researchgate.net For this compound, these descriptors can elucidate the electronic and steric effects of the bromo and difluoromethyl groups.

Key computational descriptors used in SAR studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For this compound, the electron-withdrawing substituents are expected to lower both the HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of interaction with other molecules. researchgate.net

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the electron distribution and helps in understanding bond polarities and reactive sites. nih.gov

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global electrophilicity index can be derived from HOMO and LUMO energies to provide a more comprehensive picture of a molecule's reactivity. researchgate.net

The table below illustrates how these descriptors for this compound might compare to a parent 1,3-thiazole molecule, based on general principles of substituent effects.

Descriptor1,3-Thiazole (Hypothetical)This compound (Predicted Trend)Rationale
HOMO Energy HigherLowerThe electron-withdrawing Br and CF2H groups stabilize the HOMO.
LUMO Energy HigherLowerThe electron-withdrawing groups also stabilize the LUMO.
HOMO-LUMO Gap LargerPotentially SmallerThe extent of the decrease in the gap would depend on the relative stabilization of the HOMO and LUMO.
Electrophilicity LowerHigherA lower HOMO-LUMO gap and lower LUMO energy increase electrophilicity.

These computational SAR studies are not limited to chemical reactivity. In the context of medicinal chemistry, if this compound were part of a drug discovery program, molecular docking simulations could be used to predict its binding affinity and orientation within a biological target. academie-sciences.fracademie-sciences.frirb.hrresearchgate.net By modeling the interactions between the thiazole derivative and the active site of a protein, researchers can rationalize its biological activity and design new analogs with improved potency. nih.gov

Applications in Advanced Materials and Chemical Synthesis

Role as a Versatile Synthetic Building Block in Organic Chemistry

In synthetic organic chemistry, the utility of a compound is often determined by its ability to serve as a "building block"—a foundational unit that can be readily modified and incorporated into larger, more complex structures. 5-Bromo-4-(difluoromethyl)-1,3-thiazole excels in this role due to the distinct functionalities of its constituent parts. The thiazole (B1198619) ring itself is a key pharmacophore found in numerous biologically active compounds. analis.com.my The bromine atom at the 5-position acts as a versatile synthetic handle, while the difluoromethyl group at the 4-position imparts unique electronic properties and metabolic stability.

This strategic combination of a reactive site (the bromo group) and a property-modifying group (the difluoromethyl group) on a stable heterocyclic scaffold allows chemists to use this compound in a modular fashion to construct a wide array of new chemical entities.

The presence of the bromine atom is critical to the function of this compound as a precursor for complex molecules. Brominated aromatic and heterocyclic compounds are standard substrates for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are the cornerstone of modern synthetic chemistry, enabling the assembly of intricate molecular frameworks from simpler starting materials. nih.gov

Through transition-metal-catalyzed cross-coupling reactions, the bromine atom can be substituted with a wide range of other functional groups. This capability allows for the systematic construction of elaborate molecules where the difluoromethylthiazole moiety is a core component. For instance, this building block can be used to synthesize molecules containing multiple thiazole rings, such as di-, tri-, and tetrathiazole moieties, which have shown significant biological activity. nih.gov

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction Name Reactant Partner Bond Formed Resulting Structure
Suzuki Coupling Organoboron compounds (e.g., boronic acids) Carbon-Carbon Aryl- or Alkyl-substituted difluoromethylthiazole
Heck Coupling Alkenes Carbon-Carbon Alkenyl-substituted difluoromethylthiazole
Sonogashira Coupling Terminal Alkynes Carbon-Carbon Alkynyl-substituted difluoromethylthiazole
Stille Coupling Organotin compounds Carbon-Carbon Aryl- or Vinyl-substituted difluoromethylthiazole
Buchwald-Hartwig Amines, Amides Carbon-Nitrogen Amino-substituted difluoromethylthiazole

| Ullmann Condensation | Alcohols, Phenols | Carbon-Oxygen | Ether-linked difluoromethylthiazole |

This table illustrates the synthetic potential based on established reactions for bromo-substituted heterocycles.

Fluorine-containing compounds are of immense interest in medicinal chemistry, agrochemistry, and materials science. nih.gov The incorporation of fluorine atoms, often in the form of a difluoromethyl (CHF2) group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The CHF2 group is often used as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.

This compound is an ideal building block for creating libraries of novel fluorinated heterocyclic compounds. bldpharm.comfluorochem.co.uk By using this molecule as a starting point, chemists can systematically introduce a difluoromethylated thiazole scaffold into a multitude of different molecular backbones. This approach facilitates the rapid generation of diverse compounds for screening in drug discovery and agrochemical research programs, where the unique properties conferred by the fluorinated group are highly sought after. The availability of related building blocks, such as 5-Bromo-2-(difluoromethyl)thiazole and 4-Bromo-5-(difluoromethyl)thiazole, further expands the toolkit for chemists to create a wide range of fluorinated heterocyclic scaffolds. bldpharm.combldpharm.com

Development of Specialty Chemicals and Advanced Materials

Beyond its role in synthesizing discrete molecules for biological applications, this compound is a key intermediate in the development of specialty chemicals and advanced functional materials. The electronic nature of the thiazole ring, combined with the influence of the difluoromethyl group, makes it an attractive component for materials designed to have specific electronic or optical characteristics.

Heterocyclic compounds, particularly those with fused ring systems, are central to the field of organic electronics. Materials based on thiazolo[5,4-d]thiazole, a fused bi-heterocyclic system, are noted for being electron-deficient and having a rigid, planar structure that facilitates intermolecular π–π stacking—a key requirement for efficient charge transport in organic semiconductors. researchgate.netmdpi.com

This compound can serve as a precursor to these and other conjugated materials. The electron-withdrawing nature of the difluoromethyl group can be used to fine-tune the electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, of the resulting material. This ability to tailor the electronic bandgap is crucial for applications in:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs)

By strategically incorporating this building block into polymers or large conjugated molecules, scientists can develop new materials with optimized performance for electronic devices.

The introduction of fluorine into materials can enhance their performance and durability. Fluorinated polymers and materials often exhibit increased thermal stability, chemical resistance, and specific surface properties. This compound provides a direct route to embedding the robust, fluorinated thiazole unit into larger material structures. bldpharm.commdpi.com

As an intermediate, it can be used in polymerization reactions or in the synthesis of specialized monomers. The resulting fluorinated materials could find applications in emerging technologies such as advanced membranes, high-performance coatings, and dielectric layers in microelectronics, where the unique combination of a heterocyclic core and fluorine substitution provides a distinct advantage.

The thiazole ring is a component of numerous successful agrochemicals, including fungicides and herbicides. The search for new and more effective crop protection agents is a continuous process, driven by the need to manage resistance and improve environmental profiles. Fluorinated compounds have become increasingly important in this sector. nih.gov

This compound is a valuable building block for the synthesis of next-generation agrochemicals. Its structure allows for the creation of novel active ingredients where the difluoromethylthiazole core can interact with specific biological targets in pests or weeds. The presence of the difluoromethyl group can enhance the efficacy, bioavailability, and metabolic stability of the final product, potentially leading to more potent and selective agrochemicals. nih.govbldpharm.com

Strategies for Isotopic Labeling (e.g., ¹⁸F-labeled Derivatives for Research Probes)

The development of isotopically labeled derivatives of this compound, particularly with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), is a critical step in creating novel research probes for in vivo imaging techniques like Positron Emission Tomography (PET). While direct ¹⁸F-labeling of this specific compound is not extensively documented, several established strategies for the radiofluorination of heterocyclic and difluoromethyl-containing molecules can be adapted. These strategies primarily focus on the late-stage introduction of ¹⁸F to maximize the utility of the short-lived isotope.

Two principal strategies can be envisioned for the synthesis of ¹⁸F-labeled this compound analogues: direct nucleophilic substitution on the thiazole ring and radiofluorination of the difluoromethyl group.

Strategy 1: Nucleophilic Substitution of the Bromo-Substituent

One potential approach involves the direct nucleophilic substitution of the bromine atom at the 5-position of the thiazole ring with [¹⁸F]fluoride. The reactivity of halogens on the thiazole ring towards nucleophilic substitution can be influenced by the electronic nature of the ring and the reaction conditions. The electron-withdrawing nature of the difluoromethyl group at the 4-position may not be sufficient to highly activate the C5 position for nucleophilic aromatic substitution. However, advancements in radiolabeling techniques, such as the use of high temperatures and microwave irradiation, have been shown to facilitate such transformations on less activated systems. nih.gov

The general approach would involve reacting this compound with no-carrier-added (n.c.a.) [¹⁸F]fluoride, which is typically produced as an aqueous solution and then converted to a more reactive form. This is often achieved by trapping the [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2., K₂₂₂) and a weak base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN). nih.gov The reaction mixture is then heated to promote the substitution.

Microwave-assisted heating has been demonstrated to significantly accelerate the rate of radiofluorination and improve radiochemical yields (RCY) for various heterocyclic compounds. nih.gov For instance, the radiofluorination of 2-bromothiazole (B21250) derivatives has been successfully achieved with good yields under microwave conditions. nih.gov A similar approach could be optimized for the 5-bromo analogue.

Conceptual Reaction Scheme for Nucleophilic Substitution:

ParameterTypical Conditions for Heteroaromatic Substitution
Precursor This compound
Radiolabeling Agent [¹⁸F]KF/Kryptofix 2.2.2
Solvent DMSO, DMF, or Acetonitrile
Temperature 120-180 °C
Reaction Time 5-20 minutes
Heating Method Conventional or Microwave

This table presents plausible conditions based on analogous reactions reported in the literature.

Strategy 2: Late-Stage Radiofluorination of the Difluoromethyl Group

An alternative and often more viable strategy is the late-stage introduction of ¹⁸F into the difluoromethyl group. This approach circumvents the potential challenges of nucleophilic substitution on the thiazole ring and leverages the growing number of methods for ¹⁸F-difluoromethylation. nih.gov This typically requires the synthesis of a suitable precursor where the difluoromethyl group is replaced by a moiety that can be readily converted to a [¹⁸F]difluoromethyl group.

One such method involves the nucleophilic ¹⁸F-fluorination of a bromofluoromethyl precursor. uliege.be In this scenario, a precursor such as 5-bromo-4-(bromofluoromethyl)-1,3-thiazole would be synthesized. This precursor would then be subjected to radiofluorination with [¹⁸F]fluoride, followed by a subsequent chemical transformation to yield the final [¹⁸F]difluoromethylated product.

More recent advancements have focused on direct C-H ¹⁸F-difluoromethylation of heteroaromatics using photoredox catalysis. nih.gov This cutting-edge technique allows for the direct conversion of a C-H bond to a C-[¹⁸F]CHF₂ group, potentially offering a more streamlined synthesis. Another approach involves the use of [¹⁸F]difluorocarbene, which can be generated from various precursors and inserted into different chemical bonds. nih.gov

A two-step approach involving the synthesis of a suitable precursor followed by oxidation is also a feasible route. For instance, a precursor like 2-((bromofluoromethyl)thio)benzo[d]thiazole has been successfully labeled with ¹⁸F and then oxidized to the corresponding sulfone, which can act as an ¹⁸F-difluoromethylating agent. uliege.be

Conceptual Reaction Scheme for ¹⁸F-Difluoromethylation:

ParameterTypical Conditions for ¹⁸F-Difluoromethylation
Precursor 5-Bromo-4-(bromofluoromethyl)-1,3-thiazole
Radiolabeling Agent [¹⁸F]KF/Kryptofix 2.2.2
Solvent Acetonitrile or DMSO
Temperature 80-120 °C
Reaction Time 10-30 minutes
Post-labeling step May require oxidation or other transformations

This table outlines potential conditions based on established methods for ¹⁸F-difluoromethylation. nih.govuliege.be

The development of such ¹⁸F-labeled probes derived from this compound would enable non-invasive in vivo studies, providing valuable insights into the biodistribution, pharmacokinetics, and target engagement of this chemical scaffold. The choice of labeling strategy would depend on the chemical stability of the precursor molecules and the desired radiochemical yield and molar activity of the final PET tracer.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the broader application of functionalized thiazoles is the reliance on traditional synthetic routes that often involve harsh conditions, hazardous reagents, and complex purification processes. nih.gov Future research must prioritize the development of efficient and environmentally benign methodologies for the synthesis and functionalization of 5-Bromo-4-(difluoromethyl)-1,3-thiazole.

Exploration of Greener Solvents and Reagents

The principles of green chemistry are increasingly guiding synthetic strategies, focusing on reducing waste and environmental impact. researchgate.netbohrium.com Research into the synthesis of thiazole (B1198619) derivatives has identified several promising avenues that could be adapted for this compound. bepls.com One-pot, multicomponent reactions catalyzed by reusable magnetic nanoparticles in aqueous media represent a significant step forward, offering high selectivity, atom economy, and simplified catalyst recovery. acs.org Furthermore, the use of deep eutectic solvents (DESs) and microwave-assisted or ultrasound-mediated techniques has been shown to accelerate reaction times and improve yields for various thiazole syntheses, avoiding the use of volatile organic compounds. nih.govmdpi.com Future work should focus on adapting these greener protocols for the construction and derivatization of the target compound, aiming to enhance sustainability without compromising efficiency.

Synthesis ApproachConventional MethodsGreener Alternatives
Solvents Volatile organic compounds (e.g., DMF, Toluene)Water, Deep Eutectic Solvents (DESs), PEG-400 bepls.com
Catalysts Homogeneous transition-metal catalystsReusable solid-supported or nanoparticle catalysts (e.g., NiFe2O4) acs.org
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasonication researchgate.netmdpi.com
Reaction Design Multi-step synthesis with isolation of intermediatesOne-pot, multicomponent reactions (MCRs) acs.org
Byproducts Often generate stoichiometric wasteMinimal waste, higher atom economy

Photoredox and Electrocatalytic Approaches for Functionalization

Photoredox and electrocatalysis have emerged as powerful tools for C-H functionalization, offering mild and highly selective methods for forging new chemical bonds. nih.govacs.org These techniques avoid the need for harsh reagents by using light or electricity to generate reactive radical intermediates under controlled conditions. beilstein-journals.org For this compound, the C-H bond at the 2-position is a prime target for such transformations. The electron-deficient nature of the thiazole ring makes it susceptible to Minisci-type reactions, where photoredox-generated radicals can add selectively. acs.org

Future research should explore the direct C-H functionalization of the thiazole ring at the C2 position, bypassing the need for pre-functionalized starting materials. Photoredox catalysis could enable the introduction of alkyl, acyl, and other functional groups using readily available precursors like alkyl halides or carboxylic acids. nih.govacs.org Similarly, electrochemical methods could provide an oxidant- and metal-free pathway for C-H functionalization, generating hydrogen as the only byproduct. researchgate.net These approaches would significantly expand the synthetic utility of this compound, allowing for late-stage modifications of complex molecules.

Advanced Computational Modeling for Predictive Molecular Design

As synthetic possibilities expand, the ability to predict reaction outcomes and design molecules with desired properties becomes crucial. Advanced computational modeling offers a pathway to accelerate discovery and deepen the understanding of the chemical behavior of this compound.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and de novo design of novel molecules. youtube.com For a versatile building block like this compound, ML models can be trained on datasets of halogenated heterocyclic compounds to predict the reactivity of the C-Br bond in various cross-coupling reactions or the susceptibility of the C2-H bond to functionalization. nih.govnih.gov

Such predictive models could guide synthetic chemists in selecting optimal catalysts, solvents, and reaction parameters, thereby reducing the experimental workload. youtube.com Furthermore, generative AI models can design novel derivatives of this compound tailored for specific biological targets by exploring vast chemical space to identify structures with high predicted binding affinity and favorable pharmacokinetic properties. researchgate.netnih.gov The integration of AI into the design-synthesis-test cycle holds immense potential for accelerating the discovery of new drug candidates and functional materials based on this thiazole scaffold.

In-depth Mechanistic Studies of Complex Transformations

A fundamental understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, reaction pathways, and transition states involved in the reactions of this compound. nih.govresearchgate.net

Future computational studies should focus on several key areas:

Reactivity Mapping: Calculating properties like molecular electrostatic potential and frontier molecular orbital energies to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Transition State Analysis: Modeling the energy profiles of key reactions, such as Suzuki or Sonogashira cross-coupling at the C5-position, to understand the role of ligands and additives and to design more efficient catalytic systems.

Influence of the Difluoromethyl Group: Quantifying the electronic and steric effects of the CHF2 group on the aromaticity and reactivity of the thiazole ring compared to non-fluorinated or trifluoromethylated analogues. ijrte.org

These in-depth mechanistic studies will not only rationalize experimental observations but also provide a predictive framework for developing novel and selective transformations.

Discovery of New Chemical Transformations and Reactivity Patterns of the Compound

While the bromine atom at the C5-position is an obvious handle for functionalization via cross-coupling reactions, the full reactive potential of this compound remains largely unexplored. beilstein-archives.orgresearchgate.net Future research should aim to uncover new reactivity patterns and develop novel chemical transformations.

The electron-withdrawing nature of the difluoromethyl group is expected to influence the reactivity of the entire thiazole system. nih.gov The C2-proton, for instance, is known to be acidic in thiazoles and can be removed by strong bases to form a nucleophilic organometallic species. wikipedia.org Investigating the deprotonation at the C2-position of this compound could open pathways for introducing a second point of diversity.

Moreover, the interplay between the C5-bromo and C4-difluoromethyl substituents could lead to unique reactivity. Research could explore transformations such as halogen-metal exchange, directed ortho-metalation (if a suitable directing group is installed at C2), or cycloaddition reactions. wikipedia.org Uncovering these novel reactivity patterns will be key to fully exploiting this compound as a versatile scaffold in organic synthesis.

PositionKnown/Predicted ReactivityPotential Transformations
C2 Acidic C-H bond wikipedia.orgDeprotonation followed by reaction with electrophiles; Direct C-H functionalization (photoredox, electrocatalysis).
C4 Site of the difluoromethyl groupInfluence on ring electronics and reactivity.
C5 Bromo-substituentPalladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) beilstein-archives.org; Halogen-metal exchange.
Ring N/S Sites for coordinationCatalyst binding; Formation of thiazolium salts. pharmaguideline.com

Exploration of its Integration into Novel Functional Materials (e.g., Polymers, Organic Electronic Devices)

The unique electronic properties of the thiazole ring, combined with the influence of the bromo and difluoromethyl substituents, make this compound an interesting candidate for incorporation into functional organic materials. Research could be directed towards synthesizing polymers containing this thiazole unit, which may exhibit interesting thermal, mechanical, or electronic properties. Furthermore, its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), could be investigated. The bromine atom provides a site for polymerization or for linking the molecule to other components in a device architecture.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-(difluoromethyl)-1,3-thiazole, and how do reaction conditions influence yield and purity?

The compound can be synthesized via bromination of a precursor thiazole scaffold. For example, CuBr with n-butyl nitrite in acetonitrile (heated to 333 K) is effective for introducing bromine at position 5 of the thiazole ring, as demonstrated in analogous brominated thiazole syntheses . Optimization of stoichiometry, solvent polarity, and temperature is critical: excess brominating agents may lead to polybrominated by-products. Post-synthesis purification via silica gel chromatography (e.g., heptane/ethyl acetate) and recrystallization (e.g., hexane) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Key for confirming substituent positions. The difluoromethyl group (-CF2H) exhibits distinct splitting patterns (e.g., doublet of triplets) in 1H NMR, while 19F NMR confirms fluorine integration .
  • X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between the thiazole ring and substituents (e.g., ~36° for bromophenyl-thiazole derivatives) .
  • IR spectroscopy : Validates functional groups (e.g., C-F stretches at ~1070–1263 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

Store under inert gas (N2/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as hydrolytic cleavage of the C-Br bond may occur. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) are advised to assess shelf life .

Advanced Research Questions

Q. How does the difluoromethyl group at position 4 influence the compound’s electronic and steric properties compared to trifluoromethyl or methyl analogs?

The -CF2H group is less electron-withdrawing than -CF3 but introduces steric bulk, affecting π-π stacking and hydrogen-bonding interactions. Computational studies (e.g., DFT) reveal reduced aromaticity in the thiazole ring compared to -CF3 analogs, altering reactivity in cross-coupling reactions . Experimental validation via Hammett substituent constants (σm) or electrochemical profiling (cyclic voltammetry) is recommended.

Q. What strategies mitigate contradictions in biological activity data across different assay systems (e.g., cytotoxicity vs. immunomodulation)?

  • Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Mechanistic deconvolution : Use RNA sequencing or proteomics to distinguish direct cytotoxicity (apoptosis/necrosis) from immune-modulatory pathways (e.g., IL-10/TNF-α regulation) .
  • Control for assay interference : Confirm results are not artifacts of thiazole-mediated fluorescence quenching or metal chelation .

Q. How can molecular docking and SAR studies guide the design of derivatives with enhanced target binding?

  • Ligand preparation : Optimize protonation states (e.g., thiazole N as H-bond acceptor) and generate 3D conformers using software like Schrödinger Maestro.
  • Target selection : Prioritize receptors with known thiazole interactions (e.g., mGluR5, HER2 kinase).
  • SAR analysis : Modify substituents at positions 2 and 5 to enhance hydrophobic contacts or π-cation interactions. For example, replacing bromine with ethynyl groups improves solubility without compromising binding .

Methodological Challenges and Solutions

Q. How to resolve low yields in Suzuki-Miyaura cross-coupling reactions involving the bromothiazole core?

  • Catalyst optimization : Use Pd(PPh3)4 with Buchwald ligands (e.g., SPhos) to suppress protodebromination.
  • Solvent effects : Employ toluene/DMF (4:1) at 80°C to enhance aryl boronic acid solubility .
  • Additives : Include Cs2CO3 to stabilize the palladium intermediate and reduce side reactions .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s antitumor potential?

  • In vitro : Jurkat (leukemia) and HT-29 (colon cancer) cell lines, with cisplatin as a positive control .
  • In vivo : Xenograft models (e.g., BALB/c nude mice) dosed at 10–50 mg/kg (IP or oral), monitoring tumor volume and immune biomarkers (e.g., CD8+ T-cell infiltration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.